1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one
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Overview
Description
- Its chemical formula is C6H7N3O, and its systematic name reflects its substituents.
- Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products and synthetic compounds .
- The compound’s structure consists of an imidazole ring fused to a propenone (enone) moiety.
1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one: is a heterocyclic compound containing both an imidazole ring and an enone functional group.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of 1-methyl-1H-pyrazol-5-amine with an appropriate enone precursor (such as acetylacetone or ethyl acetoacetate).
Reaction Conditions: The reaction typically occurs under acidic or basic conditions, and the product can be isolated through crystallization or column chromatography.
Industrial Production: While not widely used industrially, research laboratories can synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Biology and Medicine: While not directly used in medicine, derivatives of imidazole-containing compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
Industry: Its industrial applications are limited, but it serves as a valuable intermediate in organic synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific derivatives and targets.
- For example, if it is part of a drug, it may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Uniqueness: The combination of an imidazole ring and an enone group makes this compound unique.
Similar Compounds: Other imidazole-containing compounds include histidine, purine, and histamine. their structures differ significantly from 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(5-amino-1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H9N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h3-4H,1,8H2,2H3 |
InChI Key |
CDOULRXHDKYUDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)C=C)N |
Origin of Product |
United States |
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